molecular formula C11H13NOS B2987502 (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one CAS No. 320416-15-7

(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one

Cat. No.: B2987502
CAS No.: 320416-15-7
M. Wt: 207.29
InChI Key: VZONDMKKYNJRQF-BSWSSELBSA-N
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Description

(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a thienyl group, and a conjugated penta-1,4-dien-3-one system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one typically involves the following steps:

    Formation of the Penta-1,4-dien-3-one Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are combined under basic conditions to form the conjugated dienone system.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable organometallic reagent.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the penta-1,4-dien-3-one backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the conjugated dienone system into saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of compounds with specific biological activities.

    Industry: In materials science, the compound could be used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The conjugated dienone system and functional groups

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-thiophen-2-ylpenta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONDMKKYNJRQF-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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